1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Description
The closest compounds I found are “1-(3-methoxybenzyl)-1-methylhydrazine hydrochloride” and “(3-methoxybenzyl)hydrazine hydrochloride”. These compounds are part of a collection of rare and unique chemicals provided by Sigma-Aldrich . They are typically used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of similar compounds, “1-(3-methoxybenzyl)-1-methylhydrazine hydrochloride” and “(3-methoxybenzyl)hydrazine hydrochloride”, have been identified. The linear formula for the former is C9H15ClN2O and for the latter is C8H12N2O.ClH .Scientific Research Applications
Synthesis and Chemical Properties
The compound "1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride" is related to pyrazole derivatives, which are of significant interest in the field of synthetic organic chemistry due to their versatile applications. For instance, pyrazole derivatives have been synthesized for their antimicrobial properties, as highlighted by Raju et al. (2010), who synthesized novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to determine their antibacterial and antifungal activities (Raju et al., 2010). This research underscores the utility of such compounds in developing therapeutic agents.
Ligand Design for Coordination Chemistry
The structural features of pyrazole derivatives make them suitable ligands for metal complexation, which is vital in coordination chemistry. Alcock et al. (1988) explored the synthesis of penta-aza macrocyclic ligands containing pyrazolylmethyl arms and their nickel(II), copper(II), cobalt(II), and zinc(II) complexes, demonstrating the application of pyrazole derivatives in forming metal complexes with potential catalytic, magnetic, and optical properties (Alcock et al., 1988).
Material Science and Polymer Chemistry
In material science, pyrazole derivatives have been incorporated into polymers for various applications. Aly et al. (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including pyrazole derivatives, to enhance their antibacterial and antifungal properties, demonstrating the compound's role in developing new materials with medical applications (Aly et al., 2015).
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9-13(14)10(2)16(15-9)8-11-5-4-6-12(7-11)17-3;/h4-7H,8,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLAILWZHIRMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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